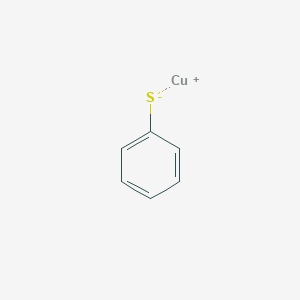

Copper(I) thiophenolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Copper(I) thiophenolate, also known as this compound, is an organometallic compound with the chemical formula C6H5SCu. It is a green-brown powder that forms a yellow-green solution in pyridine. This compound is known for its unique properties and applications in various fields of science and industry .

準備方法

Synthetic Routes and Reaction Conditions: Copper(I) thiophenolate can be synthesized through the reaction of thiophenol with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like methanol or ethanol. The product is then purified by washing with ethanol and drying under vacuum .

Industrial Production Methods: In industrial settings, thiophenol copper(I) salt is produced by reacting thiophenol with copper nanoparticles. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions: Copper(I) thiophenolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form copper(II) thiophenolate.

Reduction: It can be reduced back to thiophenol and copper metal.

Substitution: It participates in nucleophilic substitution reactions to form various organocopper compounds

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used

Major Products:

Oxidation: Copper(II) thiophenolate.

Reduction: Thiophenol and copper metal.

Substitution: Organocopper compounds

科学的研究の応用

Copper(I) thiophenolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the preparation of lithium alkyl (phenylthio)cuprates and organophosphinecopper(I) phenylthiolate complexes

Medicine: Research is ongoing to explore its potential use in drug development and as an antimicrobial agent.

Industry: It is used as a catalyst in organic synthesis and as an intermediate in the production of dyes and electronic materials

作用機序

The mechanism of action of thiophenol copper(I) salt involves its ability to act as a nucleophilic phenyl sulfide source. It participates in various organic reactions by donating the phenylthio group to form new compounds. The copper(I) ion plays a crucial role in stabilizing the intermediate species and facilitating the reaction pathways .

類似化合物との比較

- Copper(I) thiophenoxide

- Phenylthiocopper(I)

- Copper(I) thiophene-2-carboxylate

Comparison: Copper(I) thiophenolate is unique due to its specific reactivity and stability. Compared to other similar compounds, it offers better performance in nucleophilic substitution reactions and has a broader range of applications in organic synthesis. Its ability to form stable complexes with various ligands makes it a valuable reagent in both academic and industrial research .

生物活性

Copper(I) thiophenolate (Cu(I)PhS) is a copper complex that has garnered attention in various fields, including medicinal chemistry, materials science, and catalysis. This article explores its biological activity, focusing on its antimicrobial properties, role in copper-catalyzed reactions, and potential therapeutic applications.

This compound is characterized by its coordination with thiophenol (PhSH), resulting in a stable thiolate complex. The compound exhibits distinct redox properties due to the presence of Cu(I), which can participate in electron transfer reactions. This characteristic is significant in its biological interactions and applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of copper complexes, including Cu(I)PhS. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can damage cellular components in microorganisms.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of Cu(I) complexes demonstrated that Cu(I)PhS exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing that Cu(I)PhS had better efficacy compared to other copper complexes.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Copper(II) Sulfate | 64 | Staphylococcus aureus |

| Copper(I) Acetate | 128 | Escherichia coli |

This data indicates that the copper(I) state enhances the antimicrobial properties compared to its higher oxidation states.

Role in Catalysis

This compound has been utilized as a catalyst in various organic reactions, particularly in polymerization processes. Its ability to stabilize radical intermediates makes it an effective catalyst for controlled radical polymerization.

Case Study: Polymerization of Styrene

In a study on copper-catalyzed living radical polymerization (LRP), Cu(I)PhS was employed as a reducing agent to generate Cu(I) species from Cu(II). This process led to efficient polymerization of styrene under mild conditions, showcasing the compound's utility in synthetic chemistry.

Therapeutic Applications

The potential therapeutic applications of Cu(I) thiophenolate extend beyond its antimicrobial activity. Its role as a copper source for synthesizing N-heterocyclic carbenes (NHCs) has been explored, which are valuable in drug development and catalysis.

Case Study: Synthesis of NHCs

Research indicates that Cu(I)PhS can be used effectively to produce NHCs, which have shown promise in various biological assays. The NHCs derived from Cu(I)PhS exhibited cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

特性

IUPAC Name |

benzenethiolate;copper(1+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNJYDODNCALKD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S-].[Cu+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5CuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。